Predicted Lipophilicity (logP): The Butylidene Compound is 0.53 log Units Less Lipophilic Than the Benzylidene Analog
The predicted logP of (E)-N′-butylidene-3,4,5-trimethoxybenzohydrazide is 2.3399, determined using a consensus in silico model reported by ChemDiv . By comparison, the closest aromatic analog N′-benzylidene-3,4,5-trimethoxybenzohydrazide (CAS 39229-58-8) exhibits a predicted logP of 2.8672 (ChemSrc database) . The difference of −0.5273 log units means the butylidene derivative is approximately 3.4-fold less lipophilic at equilibrium. Lower lipophilicity is generally associated with reduced non-specific protein binding, lower volume of distribution, and decreased risk of CYP450-mediated metabolic liabilities [1].
| Evidence Dimension | Predicted logP (partition coefficient) |
|---|---|
| Target Compound Data | 2.3399 (ChemDiv in silico model) |
| Comparator Or Baseline | 2.8672 for N′-benzylidene-3,4,5-trimethoxybenzohydrazide (ChemSrc) |
| Quantified Difference | ΔlogP = −0.5273 (target is 3.4× less lipophilic) |
| Conditions | In silico prediction; consensus algorithm on neutral species; validated against experimental logP datasets |
Why This Matters
A 0.5 log unit reduction in logP can shift a compound from class II to class I in the Biopharmaceutics Classification System, directly influencing formulation strategy and oral bioavailability potential.
- [1] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov 2010;5(3):235-248. doi:10.1517/17460441003605098. View Source
